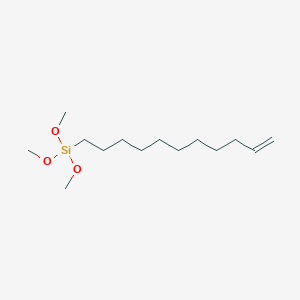![molecular formula C19H14O2 B1592904 2-(11H-Benzo[a]fluoren-11-yl)essigsäure CAS No. 8013-01-2](/img/structure/B1592904.png)
2-(11H-Benzo[a]fluoren-11-yl)essigsäure
Übersicht
Beschreibung
Baker’s yeast extract is derived from the yeast species Saccharomyces cerevisiae, which is widely used in baking, brewing, and winemaking. This extract is rich in proteins, amino acids, vitamins, and other bioactive compounds, making it valuable in various industries, including food, cosmetics, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Baker’s yeast extract has a wide range of applications in scientific research:
Biotechnology: Used as a nutrient source in microbial culture media.
Medicine: Employed in the production of vaccines and other pharmaceuticals due to its rich protein content.
Food Industry: Acts as a flavor enhancer and nutritional supplement.
Nanotechnology: Utilized in the biosynthesis of silver nanoparticles with antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Baker’s yeast extract can be produced through several methods, including autolysis, plasmolysis, and enzymatic hydrolysis.
Autolysis: This involves the self-digestion of yeast cells by their own enzymes.
Plasmolysis: This method uses chemical agents like ethyl acetate to induce cell lysis.
Enzymatic Hydrolysis: Enzymes such as Alcalase are used to break down the yeast cells, resulting in a higher recovery of proteins and other intracellular components.
Industrial Production Methods
At an industrial scale, yeast extract is typically produced using a combination of autolysis and enzymatic hydrolysis. The yeast biomass is cultivated in fermenters using substrates like molasses. After fermentation, the cells are separated and subjected to autolysis, followed by enzymatic treatment to enhance the extraction process. The resulting liquid extract can be dried using spray drying techniques to produce a powdered form .
Analyse Chemischer Reaktionen
Types of Reactions
Baker’s yeast extract undergoes several types of chemical reactions, including:
Fermentation: The yeast converts sugars into carbon dioxide and ethanol through a redox reaction.
Oxidation and Reduction: The extract contains antioxidants that can undergo redox reactions, contributing to its bioactive properties.
Common Reagents and Conditions
Sugars: Glucose and other fermentable sugars are essential for the fermentation process.
Enzymes: Enzymes like Alcalase are used in enzymatic hydrolysis to break down the yeast cells.
Major Products
Carbon Dioxide and Ethanol: Produced during fermentation.
Proteins and Amino Acids: Released during autolysis and enzymatic hydrolysis.
Wirkmechanismus
The bioactive compounds in baker’s yeast extract exert their effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
Baker’s yeast extract can be compared with other yeast extracts and similar compounds:
Brewer’s Yeast Extract: Similar in composition but often has a bitter taste due to hop residues.
Autolyzed Yeast: Produced through self-digestion, similar to baker’s yeast extract but may have different flavor profiles.
Nutritional Yeast: Deactivated yeast used as a dietary supplement, rich in B-vitamins.
Conclusion
Baker’s yeast extract is a versatile compound with numerous applications in various fields. Its unique composition and bioactive properties make it a valuable ingredient in food, pharmaceuticals, and biotechnology.
Eigenschaften
IUPAC Name |
2-(11H-benzo[a]fluoren-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-18(21)11-17-15-8-4-3-7-14(15)16-10-9-12-5-1-2-6-13(12)19(16)17/h1-10,17H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBDGXKDJSVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=CC=CC=C34)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Yeast, ext. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
8013-01-2 | |
| Record name | Yeast, ext. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yeast, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bakers yeast extract | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-([1,1'-Biphenyl]-4-yl)anthracene](/img/structure/B1592823.png)






![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)






